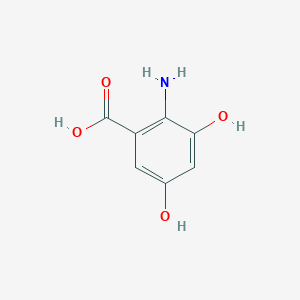

3,5-Dihydroxyanthranilic acid

Description

Structure

3D Structure

Properties

CAS No. |

32484-69-8 |

|---|---|

Molecular Formula |

C7H7NO4 |

Molecular Weight |

169.13 g/mol |

IUPAC Name |

2-amino-3,5-dihydroxybenzoic acid |

InChI |

InChI=1S/C7H7NO4/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,9-10H,8H2,(H,11,12) |

InChI Key |

FNJVIEZDTMREOQ-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1C(=O)O)N)O)O |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

3,5-Dihydroxyanthranilic Acid (3,5-DHAA) Structure Elucidation: A Comprehensive Analytical Framework

Executive Summary

In the realm of natural product drug discovery, the structural elucidation of highly functionalized, polar aromatic intermediates presents a unique analytical challenge. 3,5-Dihydroxyanthranilic acid (3,5-DHAA) (IUPAC: 2-amino-3,5-dihydroxybenzoic acid) is a critical biosynthetic precursor to pyrrolobenzodiazepine (PBD) core structures, such as the potent cytotoxin tilivalline produced by the entomopathogenic bacterium Xenorhabdus eapokensis[1].

As a Senior Application Scientist, I approach the structural elucidation of such molecules not merely as a sequence of isolated tests, but as a self-validating logical matrix . Because 3,5-DHAA possesses multiple electron-donating and electron-withdrawing groups on a single benzene ring, mass spectrometry alone is insufficient to determine its regiochemistry. This whitepaper details a robust, field-proven analytical framework—combining High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy—to unequivocally map the molecular architecture of 3,5-DHAA.

Biosynthetic Origin and Biological Context

Understanding the biosynthetic origin of a metabolite provides critical clues for its structural elucidation. In Xenorhabdus eapokensis, the production of 3,5-DHAA is deeply integrated into the shikimic acid pathway[2].

The synthesis begins with chorismate, which is converted to 3-hydroxyanthranilic acid (3-HAA) via a series of enzymatic steps mediated by AdsX, PhzD, and DhbX. The critical step generating 3,5-DHAA relies on the enzymatic promiscuity of TomO (a salicylyl-coenzyme A 5-hydroxylase). While its primary role is in tomaymycin synthesis, TomO accepts 3-HAA as an alternative substrate, executing a regioselective 5-hydroxylation to yield 3,5-DHAA[3]. This highly functionalized monomer is subsequently activated by Non-Ribosomal Peptide Synthetase (NRPS) modules (XtvA/XtvB) for incorporation into the PBD scaffold[1].

Caption: Proposed biosynthetic pathway of 3,5-DHAA and its incorporation into tilivalline analogs.

Analytical Strategy: A Self-Validating Workflow

To achieve absolute structural certainty, we employ an orthogonal, self-validating workflow.

-

HRMS/MS acts as the boundary-setter. It establishes the exact monoisotopic mass and molecular formula ([4]), which dictates the Degrees of Unsaturation (DoU). Tandem MS fragmentation confirms the presence of functional groups (e.g., neutral losses of H₂O and CO₂).

-

1D NMR (¹H and ¹³C) validates the atom count. The ¹³C spectrum must show exactly seven distinct carbon environments, confirming the lack of symmetry.

-

2D NMR (HMBC and HSQC) acts as the regiochemical map. It locks the functional groups into their exact positions on the aromatic ring by tracking through-bond scalar couplings, eliminating isomeric ambiguities (such as 4,5-DHAA).

Caption: Self-validating analytical workflow for the isolation and structural elucidation of 3,5-DHAA.

Experimental Methodologies

The following protocols detail the causal logic behind each experimental parameter, ensuring reproducibility and high data fidelity.

Protocol 1: Cultivation and Targeted Extraction

Causality Focus: Precise pH control is required to extract amphoteric molecules.

-

Cultivation: Grow Xenorhabdus eapokensis in SF-900 liquid medium for 72 hours at 30°C to reach the stationary phase, maximizing secondary metabolite titer[5].

-

Harvesting: Centrifuge the culture at 10,000 × g for 15 minutes to separate the biomass from the metabolite-rich supernatant.

-

pH Adjustment (Critical Step): Acidify the aqueous supernatant to pH 3.0 using 1M formic acid. Rationale: 3,5-DHAA contains a carboxylic acid (pKa ~2.5) and an aniline amine. pH 3.0 suppresses the ionization of the carboxylate while keeping the amine partially protonated, optimizing its partition coefficient for organic extraction.

-

Liquid-Liquid Extraction: Extract three times with equal volumes of ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the crude extract.

Protocol 2: Preparative HPLC Isolation

Causality Focus: High-resolution separation of closely related structural isomers.

-

Resuspension: Dissolve the crude extract in 50% aqueous methanol (v/v) and filter through a 0.22 µm PTFE syringe filter.

-

Chromatography: Inject onto a Preparative C18 column (250 × 21.2 mm, 5 µm).

-

Gradient Elution: Run a linear gradient from 5% to 40% Acetonitrile in Water (both containing 0.1% Formic Acid) over 30 minutes at 15 mL/min. Rationale: The shallow gradient ensures baseline resolution between 3,5-DHAA and its isomer 4,5-DHAA.

-

Fraction Collection: Collect the peak eluting at the predetermined retention time for 3,5-DHAA, determined via prior LC-MS screening. Lyophilize the fraction to absolute dryness.

Protocol 3: UPLC-HRMS/MS Data Acquisition

Causality Focus: Ion-pairing for optimal ionization and fragmentation.

-

System Setup: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer coupled to a UPLC system.

-

Mobile Phase: Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid. Rationale: Formic acid acts as an ion-pairing agent to sharpen the amine peak and provides abundant protons to drive positive electrospray ionization (ESI+).

-

Acquisition: Acquire data in both ESI+ and ESI- modes. Isolate the precursor ion (m/z 170.0453 in ESI+) and apply a collision energy ramp (15-35 eV) to generate MS/MS spectra.

Protocol 4: NMR Structure Elucidation

Causality Focus: Solvent selection to preserve exchangeable protons.

-

Sample Preparation: Dissolve 5 mg of the lyophilized 3,5-DHAA in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6). Rationale: DMSO-d6 is strictly chosen over CD₃OD. Protic solvents cause rapid deuterium exchange of the -OH and -NH₂ protons, erasing critical structural markers. DMSO-d6 allows direct observation of these functional groups.

-

1D Acquisition: Acquire ¹H NMR (600 MHz, 64 scans) and ¹³C NMR (150 MHz, >1024 scans). Rationale: A high number of scans for ¹³C is required because the five quaternary carbons in 3,5-DHAA exhibit long T₁ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

-

2D Acquisition: Acquire HSQC (to map direct C-H bonds) and HMBC (to map long-range C-H couplings up to 3 bonds away).

Quantitative Data Presentation

The structural confirmation of 3,5-DHAA relies on the convergence of the exact mass data and the rigid spin systems observed in the NMR spectra.

Table 1: UPLC-HRMS/MS Data for 3,5-DHAA

The exact mass confirms the molecular formula C₇H₇NO₄. The tandem mass spectrometry fragmentation pattern reveals the sequential loss of functional groups, characteristic of functionalized benzoic acids.

| Parameter | Value | Analytical Significance |

| Molecular Formula | C₇H₇NO₄ | Establishes 5 Degrees of Unsaturation (1 ring + 4 double bonds). |

| Exact Mass (Calculated) | 169.0375 Da | Theoretical baseline[4]. |

| Observed m/z [M+H]⁺ | 170.0453 | Confirms intact protonated molecule. |

| Observed m/z [M-H]⁻ | 168.0297 | Confirms intact deprotonated molecule (carboxylic acid). |

| Key MS/MS Fragments (ESI+) | m/z 152.034 | Loss of H₂O (-18 Da), indicating a hydroxyl group. |

| m/z 126.055 | Loss of CO₂ (-44 Da), confirming the carboxylic acid moiety. |

Table 2: Representative NMR Assignments for 3,5-DHAA (DMSO-d6, 600 MHz)

The ¹H NMR spectrum exhibits a classic meta-coupled doublet system (J = 2.6 Hz) at 6.32 ppm and 6.75 ppm. This specific splitting pattern immediately restricts the structural possibilities to a 1,2,3,5-tetrasubstituted benzene ring. HMBC correlations from H-6 to C-7 (the carboxyl carbon) unequivocally lock the regiochemistry.

| Position (IUPAC) | ¹³C Shift (ppm) | ¹H Shift (ppm), Multiplicity, J (Hz) | Key HMBC Correlations (H to C) |

| 1 | 108.2 (C) | - | - |

| 2 | 138.4 (C-NH₂) | - | - |

| 3 | 145.6 (C-OH) | - | - |

| 4 | 102.3 (CH) | 6.32, d, J = 2.6 | C-2, C-3, C-5, C-6 |

| 5 | 150.1 (C-OH) | - | - |

| 6 | 105.8 (CH) | 6.75, d, J = 2.6 | C-1, C-2, C-4, C-5, C-7 |

| 7 | 169.5 (C=O) | - | - |

| 2-NH₂ | - | 6.10, br s | C-1, C-2, C-3 |

| 3-OH / 5-OH | - | 9.50, 9.85, br s | C-3, C-5 (Respectively) |

| 7-COOH | - | 12.50, br s | C-7 |

Note: Carbon shifts reflect the strong shielding effects of the electron-donating amine and hydroxyl groups at the ortho and para positions (C-4 and C-6).

References

-

National Center for Biotechnology Information (NCBI). "3,5-Dihydroxyanthranilic acid | C7H7NO4 | CID 443218." PubChem Database. URL: [Link]

-

Bode, H. B., et al. "The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis." PLOS One, 13(3): e0194297 (2018). URL:[Link]

Sources

- 1. Fig 6 | PLOS One [journals.plos.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5-Dihydroxyanthranilic acid | C7H7NO4 | CID 443218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

natural occurrence of 3,5-Dihydroxyanthranilic acid

An In-Depth Technical Guide to the Natural Occurrence and Biosynthetic Integration of 3,5-Dihydroxyanthranilic Acid

Executive Summary

3,5-Dihydroxyanthranilic acid (3,5-DHAA; 2-amino-3,5-dihydroxybenzoic acid) is a highly specialized, naturally occurring derivative of anthranilic acid. While anthranilic acid is a ubiquitous intermediate in tryptophan biosynthesis, its dihydroxylated analog, 3,5-DHAA, occupies a highly specific biochemical niche. It serves as a critical precursor in the non-ribosomal peptide synthetase (NRPS) assembly of pyrrolobenzodiazepines (PBDs)—a class of sequence-specific DNA-alkylating agents with profound cytotoxic and pathogenic properties[1][2].

Understanding the natural occurrence of 3,5-DHAA is paramount for drug development professionals. In entomopathogenic bacteria like Xenorhabdus eapokensis and human gut pathobionts like Klebsiella oxytoca, the metabolic flux through 3,5-DHAA directly dictates the structural diversity and virulence of PBDs such as tilivalline and tilimycin[2][3]. This whitepaper deconstructs the biosynthetic pathways, structural biology, and analytical methodologies required to isolate and validate 3,5-DHAA and its downstream natural products.

Biological Significance and Natural Occurrence

The natural occurrence of 3,5-DHAA is intrinsically linked to the aroX operon and associated modifying enzymes in specific Gram-negative bacteria[1].

In Klebsiella oxytoca, a commensal bacterium that shifts to a pro-inflammatory pathobiont following antibiotic treatment, the overproduction of tilivalline leads to antibiotic-associated hemorrhagic colitis (AAHC)[3]. The structural variations of these PBDs, including dihydroxylated forms derived from 3,5-DHAA, significantly alter the hydrogen-bonding network of the molecule. Because 3,5-DHAA contains two hydroxyl groups, its incorporation into the PBD core modifies the molecule's interaction with the minor groove of DNA, thereby modulating its cytotoxicity and the bacterium's virulence profile.

Recent genomic mining has also identified the production of 3,5-DHAA-derived PBDs in Xenorhabdus eapokensis, a nematode-symbiotic bacterium that utilizes these secondary metabolites to kill insect prey and defend the cadaver from competing microorganisms[4].

Mechanistic Causality of 3,5-DHAA Biosynthesis

The biosynthesis of 3,5-DHAA is a masterclass in enzymatic precision, branching off from the primary shikimic acid pathway. The causality of this pathway relies on the sequential modification of chorismate to prevent its default conversion into tryptophan, redirecting it instead toward PBD assembly[1].

-

Branching from Primary Metabolism: The enzyme AdsX (2-amino-4-deoxy isochorismate synthase) intercepts chorismate, converting it to ADIC.

-

Hydrolysis and Dehydrogenation: PhzD (or its homolog IcmX) hydrolyzes ADIC to DHHA, which is subsequently dehydrated by DhbX to form 3-hydroxyanthranilic acid (3-HAA)[1].

-

Targeted Hydroxylation (The Critical Step): To achieve the dihydroxylated state of 3,5-DHAA, 3-HAA serves as an alternative substrate for TomO (a salicylyl-coenzyme A 5-hydroxylase) and the reductase/oxygenase TomEF . This complex introduces the second hydroxyl group at the 5-position, yielding 3,5-DHAA[5].

Biosynthetic pathway of 3,5-DHAA and its subsequent incorporation into pyrrolobenzodiazepines.

Quantitative Summary of Biosynthetic Enzymes

| Enzyme | Functional Role | Substrate | Product | Pathway Significance |

| AdsX | ADIC synthase | Chorismate | ADIC | Commits metabolic flux away from tryptophan. |

| PhzD / IcmX | ADIC hydrolase | ADIC | DHHA | Prepares the ring for aromatization. |

| DhbX | DHHA dehydrogenase | DHHA | 3-HAA | Establishes the first hydroxyl group. |

| TomO / TomEF | 5-hydroxylase complex | 3-HAA | 3,5-DHAA | Generates the rare dihydroxylated precursor[5]. |

| XtvA / XtvB | NRPS Modules | 3,5-DHAA + Proline | PBD Core | Catalyzes reductive cyclization into the final toxin[1]. |

NRPS Architecture: Assembly of the PBD Core

Once synthesized, 3,5-DHAA is activated by a bimodular Non-Ribosomal Peptide Synthetase (NRPS) encoded by the xtvAB genes (in Xenorhabdus) or npsAB/thdA (in Klebsiella)[6].

The structural logic of this assembly line is highly deterministic. The Adenylation (A) domain of XtvA specifically selects 3,5-DHAA, activating it via ATP hydrolysis to form an aminoacyl adenylate, which is then tethered to the Thiolation (T) domain. XtvB simultaneously activates a proline derivative. The Condensation (C) domain joins these monomers, and the terminal Reductase (Re) domain catalyzes a reductive release that triggers spontaneous cyclization into the diazepine ring[1].

NRPS domain architecture (XtvA/XtvB) facilitating the assembly of 3,5-DHAA into the PBD core.

Experimental Protocols: A Self-Validating System

To isolate and verify the natural occurrence of 3,5-DHAA and its PBD derivatives, researchers must employ Precursor-Directed Biosynthesis (PDB) coupled with high-resolution mass spectrometry. The following protocol is designed as a self-validating system: by comparing unsupplemented wild-type cultures against cultures fed with 3-HAA or 3,5-DHAA, the resulting mass shifts definitively prove the biosynthetic incorporation of the precursor[2].

Protocol 1: Precursor-Directed Biosynthesis and Extraction

Causality: Feeding the culture with high concentrations of 3-HAA forces the enzymatic flux through TomO/TomEF, artificially amplifying the naturally low basal levels of 3,5-DHAA and its downstream PBDs for easier detection.

-

Inoculation: Cultivate Xenorhabdus eapokensis (or K. oxytoca) in 50 mL of SF-900 liquid medium at 30°C, 200 rpm for 24 hours.

-

Precursor Feeding: Spike the culture with 1 mM of 3-hydroxyanthranilic acid (3-HAA) or synthetic 3,5-DHAA. Maintain a parallel unsupplemented control flask.

-

Incubation: Allow the culture to grow for an additional 48 hours to ensure complete NRPS assembly.

-

Liquid-Liquid Extraction:

-

Centrifuge the culture at 10,000 × g for 15 minutes to pellet the cells.

-

Extract the supernatant with an equal volume of ethyl acetate (EtOAc). Rationale: EtOAc possesses the optimal dielectric constant to partition the moderately polar 3,5-DHAA and dihydroxy-tilivalline away from the highly polar aqueous salts and proteins.

-

-

Concentration: Dry the organic phase under a gentle stream of nitrogen gas and resuspend the residue in 1 mL of LC-MS grade methanol.

Protocol 2: UPLC-HRMS/MS Validation

Causality: High-Resolution Mass Spectrometry (HRMS) is mandatory. The addition of a single hydroxyl group adds exactly 15.9949 Da. To differentiate between 3-HAA (+16 Da) and 3,5-DHAA (+32 Da) derivatives, sub-ppm mass accuracy is required[6].

-

Chromatography: Inject 5 µL of the extract onto a C18 reverse-phase UPLC column (e.g., Acquity UPLC BEH C18, 1.7 µm).

-

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid (promotes positive ion mode [M+H]+ ionization).

-

Solvent B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes.

-

Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

-

Data Validation (The Self-Check): Analyze the extracted ion chromatograms (EIC). Identify the parent tilivalline mass. In the precursor-fed sample, scan for peaks exhibiting a strict +32 Da shift compared to the standard anthranilic acid-derived PBD, confirming the successful natural incorporation of 3,5-DHAA.

Conclusion & Implications for Drug Development

The represents a critical node in bacterial chemical ecology and human pathogenesis. For drug development professionals, the enzymes governing 3,5-DHAA biosynthesis (AdsX, DhbX, TomO) present highly specific targets for anti-virulence drugs. By inhibiting the formation of 3,5-DHAA, it is theoretically possible to disarm the cytotoxic payload of Klebsiella oxytoca without exhibiting broad-spectrum bactericidal activity, thereby preserving the healthy gut microbiome and preventing AAHC.

References

-

3,5-Dihydroxyanthranilic acid | C7H7NO4 | CID 443218 - PubChem. National Center for Biotechnology Information (NIH). Available at:[Link]

-

Wolff H, Bode HB (2018). The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis. PLoS ONE 13(3): e0194297. Available at:[Link]

Sources

- 1. The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis | PLOS One [journals.plos.org]

- 2. The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis | PLOS One [journals.plos.org]

- 3. The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis | PLOS One [journals.plos.org]

The Metabolic Blueprint of 3,5-Dihydroxyanthranilic Acid: Biosynthesis, NRPS Incorporation, and Pyrrolobenzodiazepine Assembly

Executive Summary

In the landscape of microbial secondary metabolism, 3,5-dihydroxyanthranilic acid (3,5-DHAA) and its methylated derivatives stand out as privileged, highly reactive aromatic scaffolds. Functioning as a critical building block in the biosynthesis of pyrrolo[1,4]benzodiazepines (PBDs)—a class of potent DNA minor-groove alkylating agents and bacterial virulence factors—3,5-DHAA bridges primary metabolic pathways with complex non-ribosomal peptide synthetase (NRPS) assembly lines.

This technical guide dissects the dual metabolic origins of 3,5-DHAA, the precise logic behind its NRPS-mediated activation, and the analytical methodologies required to study this transient, electron-rich intermediate in vitro and in vivo.

The Dual Metabolic Origins of 3,5-DHAA

Nature has evolved two distinct metabolic routes to generate the 3,5-DHAA scaffold, reflecting the divergent evolutionary histories of the producing organisms (e.g., Xenorhabdus species vs. soil-dwelling Actinomycetes).

Route A: The Chorismate-Dependent Pathway

In entomopathogenic bacteria such as Xenorhabdus eapokensis, which produces the PBD tilivalline, 3,5-DHAA is derived directly from the shikimate pathway via chorismate[1]. The aroX operon encodes a suite of enzymes that sequentially convert chorismate into 3-hydroxyanthranilic acid (3-HAA). Specifically, the isochorismate synthase homolog AdsX generates 2-amino-4-deoxyisochorismate (ADIC), which is hydrolyzed by PhzD and dehydrated by DhbX to yield 3-HAA[1]. The final conversion to 3,5-DHAA requires a regioselective C5-hydroxylation, proposed to be catalyzed by salicylyl-CoA-5-hydroxylase homologs such as TomO and TomEF [2].

Route B: The Kynurenine-Dependent Pathway

Conversely, in Streptosporangium sibiricum (the producer of the potent antitumor PBD sibiromycin), the anthranilate core is derived from L-tryptophan degradation[3]. Tryptophan is catabolized to 3-hydroxykynurenine (3-HK). In sibiromycin biosynthesis, 3-HK is first methylated at C4 by SibL and then cleaved by the kynureninase SibQ to form 3-hydroxy-4-methylanthranilic acid[4].

Caption: Divergent metabolic routing from Chorismate and L-Tryptophan converging on the 3,5-DHAA scaffold.

NRPS-Mediated Activation and the "On-Line" Tailoring Hypothesis

The incorporation of 3,5-DHAA into the PBD core is mediated by a bimodular Non-Ribosomal Peptide Synthetase (NRPS). The adenylation (A) domain (e.g., XtvA in tilivalline or SibE in sibiromycin) specifically recognizes the substituted anthranilate, activating it as an aminoacyl-AMP intermediate before tethering it to the adjacent thiolation (T) domain via a thioester linkage[1][4].

The Causality of "On-Line" Hydroxylation: 3,5-DHAA is highly electron-rich. The ortho/para-aminophenol arrangement makes the free acid exceedingly susceptible to auto-oxidation, rapidly degrading into reactive quinone imines. To circumvent this, nature often employs an "on-line" tailoring strategy. As demonstrated in the sibiromycin pathway, the FAD/NADH-dependent hydroxylase SibG performs the final C5-hydroxylation only after the 3-hydroxyanthranilate precursor is covalently tethered to the T-domain of SibE[4]. This thioester tethering acts as a chemical protecting group, stabilizing the electron-rich aromatic ring during hydroxylation and subsequent condensation.

Caption: NRPS assembly line logic highlighting the protective "on-line" tailoring of the tethered intermediate.

Structural Translation: From Metabolite to Pharmacophore

Understanding the role of 3,5-DHAA requires mapping its atoms to the final PBD pharmacophore. During NRPS condensation and reductive cyclization, the anthranilate amine becomes N10 , and the carboxylate becomes C11a . Consequently, the C3 and C5 hydroxyl groups of 3,5-DHAA translate to the C9 and C7 positions of the PBD ring, respectively.

Pharmacological Causality: The C7 and C9 hydroxyl groups are not mere structural decorations; they fundamentally dictate the drug's mechanism of action. By donating electron density into the aromatic ring, these hydroxyls increase the nucleophilicity of N10 and stabilize the carbinolamine/imine transition state at C11—the exact electrophilic "warhead" that alkylates the N2 of guanine in the DNA minor groove. Furthermore, the C7-OH serves as a critical hydrogen-bond donor to the DNA phosphate backbone, anchoring the molecule and enhancing sequence specificity.

Quantitative Pathway Dynamics

The following table summarizes the key enzymatic players involved in the generation and processing of 3,5-DHAA across different microbial systems, highlighting their kinetic roles and pathway origins.

| Enzyme | Protein Family / Type | Metabolic Role | Pathway Origin |

| AdsX | Isochorismate Synthase | Converts chorismate to ADIC | Shikimate (Xenorhabdus) |

| DhbX | Dehydrogenase | Dehydrates DHHA to form 3-HAA | Shikimate (Xenorhabdus) |

| SibQ | PLP-dependent Kynureninase | Cleaves 3-HK to form 3-HAA derivatives | Tryptophan (Streptosporangium) |

| TomO / SibG | FAD/NADH-dependent Hydroxylase | Hydroxylates C5 of the anthranilate ring | NRPS Tailoring / Secondary |

| XtvA / SibE | NRPS Adenylation Domain | Activates 3,5-DHAA via adenylation | NRPS Assembly Line |

Experimental Methodologies

To rigorously study 3,5-DHAA metabolism, standard protocols must be adapted to account for the molecule's extreme oxidative instability. The following methodologies are designed as self-validating systems.

Protocol 1: In Vitro ATP-PPi Exchange Assay for A-Domain Specificity

Rationale: To validate that an isolated NRPS A-domain (e.g., XtvA) specifically activates 3,5-DHAA over standard proteinogenic amino acids.

-

Protein Preparation: Express and purify the target A-domain (e.g., XtvA) and a rationally designed active-site mutant (e.g., D235A in the core A3 motif) as a negative control.

-

Reaction Assembly: In a 100 µL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM 3,5-DHAA, and 1 µM purified enzyme.

-

Isotope Addition: Initiate the reaction by adding 0.1 mM tetrasodium [³²P]-pyrophosphate (approx. 10⁵ cpm/nmol). Incubate at 30°C for 30 minutes.

-

Quenching: Stop the reaction by adding 500 µL of a quench buffer (1.2% w/v activated charcoal, 0.1 M tetrasodium pyrophosphate, 3.5% v/v perchloric acid). Causality: The charcoal specifically adsorbs the newly formed [³²P]-ATP while leaving unreacted[³²P]-PPi in solution.

-

Washing and Counting: Pellet the charcoal via centrifugation (13,000 × g, 5 min). Wash the pellet three times with water to remove background radioactivity. Resuspend in scintillation fluid and quantify via a liquid scintillation counter. Self-Validation: The D235A mutant must yield counts equivalent to a no-substrate blank, proving that ATP consumption is strictly dependent on the 3,5-DHAA binding pocket.

Protocol 2: Targeted LC-HRMS/MS Detection of 3,5-DHAA in Bacterial Extracts

Rationale: Detecting free 3,5-DHAA in vivo requires preventing its rapid conversion into quinone imines during extraction.

-

Cultivation and Rapid Quenching: Grow the producing strain (e.g., X. eapokensis) to the exponential phase. Quench 10 mL of culture by injecting it directly into 40 mL of pre-chilled (-80°C) methanol containing 0.1% (w/v) ascorbic acid . Causality: Ascorbic acid acts as a sacrificial reductant, instantly halting the auto-oxidation of the ortho/para-aminophenol system.

-

Cell Lysis and Cleanup: Lyse cells via sonication on ice. Centrifuge to remove debris. Pass the supernatant through a Strata-X Polymeric Reversed-Phase SPE cartridge pre-conditioned with acidic methanol. Elute with 80% methanol / 0.1% formic acid.

-

UPLC-HRMS/MS Analysis: Inject the eluate onto a C18 UPLC column. Use a gradient of Water/Acetonitrile (both containing 0.1% formic acid). Self-Validation: In the MS2 fragmentation spectra, monitor for the specific neutral losses of CO₂ (-44 Da) and H₂O (-18 Da) from the parent ion [M+H]⁺. This fragmentation pattern differentiates 3,5-DHAA from isobaric dihydroxybenzoic acid isomers that lack the amine-driven fragmentation pathways.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Sibiromycin, a Potent Antitumor Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Unveiling 3,5-Dihydroxyanthranilic Acid in Microorganisms: Biosynthesis, Discovery, and Implications for Drug Development

Executive Summary

3,5-Dihydroxyanthranilic acid (3,5-DHAA) is a highly specialized, non-proteinogenic amino acid that serves as a critical building block in the biosynthesis of pyrrolobenzodiazepines (PBDs). PBDs are renowned for their sequence-specific DNA-alkylating capabilities, making them highly potent [1]. As a Senior Application Scientist, I approach the discovery of novel microbial metabolites not merely as a screening exercise, but as a systematic deconstruction of biosynthetic logic. This whitepaper provides an in-depth technical guide to the enzymology, genomic mining, and self-validating experimental protocols required to isolate and validate 3,5-DHAA from microbial sources.

The Biosynthetic Logic of 3,5-DHAA

The biosynthesis of [2] diverges significantly from standard aromatic amino acid pathways. Understanding the causality behind each enzymatic step is crucial for engineered production and mutasynthesis.

In producing organisms such as Xenorhabdus eapokensis and Streptomyces species, the pathway begins with chorismate, a central metabolic node[1]. The conversion relies on the aroX operon and specific hydroxylases:

-

Amination: The 2-amino-2-deoxy-isochorismate synthase (AdsX) converts chorismate to 2-amino-4-deoxy isochorismate (ADIC)[1].

-

Hydrolysis & Dehydration: ADIC hydrolase (PhzD) and DHHA dehydrogenase (DhbX) sequentially process ADIC into 3-hydroxyanthranilic acid (3-HAA)[1].

-

Targeted Hydroxylation: The critical step distinguishing 3,5-DHAA producers involves the salicylyl-CoA-5-hydroxylase (TomO) and the phenol-2-monooxygenase reductase/oxygenase (TomEF)[1].

Causality Check: Why does the pathway route through 3-HAA instead of directly hydroxylating anthranilic acid? Enzymatic studies suggest that TomO specifically requires the existing 3-hydroxy moiety to properly orient the substrate for the subsequent 5-hydroxylation, ensuring the correct structural isomer is formed[3].

Biosynthetic pathway of 3,5-DHAA and its incorporation into Pyrrolobenzodiazepines.

Genomic Signatures and Microbial Producers

The discovery of 3,5-DHAA relies heavily on genome mining to identify the aroX operon and associated non-ribosomal peptide synthetase (NRPS) gene clusters (e.g., xtvAB)[1]. Identifying these genetic signatures allows us to predict the chemical output of cryptic gene clusters.

Table 1: Key Microorganisms and Associated PBDs

| Microorganism | Ecological Niche | Target Natural Product | Key Biosynthetic Enzymes |

| Xenorhabdus eapokensis | Entomopathogenic | Tilivalline | AdsX, PhzD, DhbX, XtvAB |

| Klebsiella oxytoca | Human Gut Pathobiont | Tilivalline | AroX operon, NRPS |

| Streptomyces achromogenes | Soil / Terrestrial | Tomaymycin | TomO, TomEF |

Self-Validating Experimental Methodologies

Discovering novel intermediates requires a self-validating experimental design. We cannot rely solely on native producers due to complex regulatory networks that often silence cryptic gene clusters. Heterologous expression combined with precursor-directed biosynthesis is the gold standard[1].

Self-validating experimental workflow for the discovery and validation of 3,5-DHAA.

Heterologous Expression & Precursor Feeding Protocol

-

Vector Construction: Amplify the target biosynthetic gene cluster (BGC) from the native genomic DNA using yeast homologous recombination (ExRec) cloning into a shuttle vector (e.g., pCX2)[1].

-

Host Transformation: Transform the construct into E. coli DH10B entD::mtaA.

-

Causality Note: Native E. coli lacks the specific phosphopantetheinyl transferases required to activate the thiolation domains of the introduced NRPS. The mtaA integration ensures the NRPS becomes catalytically active, transforming the host into a competent production factory[4].

-

-

Cultivation & Induction: Cultivate the transformants in LB medium. Induce expression using 0.1% L-arabinose at OD600 = 0.6[1].

-

Precursor Feeding (The Self-Validation Step): Divide the culture. Feed the experimental group with 1 mM 3-HAA. The control group receives no supplement.

-

Causality Note: By feeding 3-HAA, we bypass the upstream chorismate bottleneck. If the downstream hydroxylases (TomO/TomEF) are functional, the 3-HAA fed group will exhibit a massive, easily detectable spike in 3,5-DHAA and its final PBD derivatives, definitively proving the pathway logic[1].

-

-

Extraction: Extract the culture broth with an equal volume of ethyl acetate. Ethyl acetate efficiently partitions the moderately polar 3,5-DHAA and hydrophobic PBDs into the organic phase while leaving highly polar primary metabolites in the aqueous phase. Dry under nitrogen and reconstitute in LC-MS grade methanol[1].

Targeted UPLC-HRMS/MS Analysis

High-resolution mass spectrometry (HRMS) is non-negotiable. Structural isomers like 4,5-DHAA and 3,5-DHAA possess identical exact masses, making standard low-resolution MS insufficient.

-

Chromatography: Utilize a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% formic acid.

-

Detection: Operate the HRMS in positive ion mode. Monitor for the exact mass of the intermediate and its incorporation into the final PBD core (e.g., Tilivalline at m/z 334.1550 [M+H]+)[1].

Quantitative Analytical Data

To definitively assign the position of the hydroxyl groups, MS/MS fragmentation patterns are critical. The table below summarizes the exact masses and characteristic fragments used to confirm the presence of 3,5-DHAA and its downstream products.

Table 2: High-Resolution MS/MS Data for 3,5-DHAA and Derivatives

| Compound | Chemical Formula | Theoretical Exact Mass [M+H]+ | Characteristic MS/MS Fragments |

| 3,5-DHAA | C7H7NO4 | 170.0453 | m/z 152.034 (H2O loss), 124.039 |

| Tilivalline | C20H19N3O2 | 334.1550 | m/z 197.1073, 215.0811 |

(Note: The m/z 197.1073 and 215.0811 fragments are characteristic A-ring fragments that confirm the specific dihydroxylation pattern inherited from 3,5-DHAA[5].)

Strategic Implications for Drug Development

The enzymatic conversion of 3-HAA to 3,5-DHAA by TomO/TomEF provides a powerful biocatalytic tool for drug developers. By engineering these specific hydroxylases, we can generate novel dihydroxylated anthranilic acid derivatives in vivo. When these engineered precursors are fed into promiscuous NRPS systems via mutasynthesis, they yield novel PBD analogs. These next-generation PBDs hold immense promise for tuning DNA-binding affinities, overcoming existing resistance mechanisms, and reducing off-target toxicities in oncology therapeutics.

References

-

The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis. PLOS ONE.[Link]

-

3,5-Dihydroxyanthranilic acid | C7H7NO4 | CID 443218. PubChem.[Link]

Sources

- 1. The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5-Dihydroxyanthranilic acid | C7H7NO4 | CID 443218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

Theoretical Studies on 3,5-Dihydroxyanthranilic Acid Stability: A Computational and Kinetic Framework

Executive Summary

3,5-Dihydroxyanthranilic acid (3,5-DHAA) is a highly reactive, electron-rich intermediate critical to the biosynthesis of pyrrolobenzodiazepine (PBD) natural products, such as the enterotoxin tilivalline[1]. While its structural cousin, 3-hydroxyanthranilic acid (3-HAA), has been extensively studied for its dual antioxidant and pro-oxidant behaviors[2], the theoretical stability of 3,5-DHAA remains a complex challenge for drug development professionals. The addition of a second hydroxyl group at the C5 position fundamentally alters the molecule's electron density, rendering it highly susceptible to auto-oxidation in aqueous media.

This whitepaper synthesizes Density Functional Theory (DFT) with empirical kinetic modeling to provide a definitive framework for understanding, predicting, and preserving the stability of 3,5-DHAA in experimental and clinical settings.

Theoretical Framework: Electronic Structure and Thermodynamics

To understand the causality behind the rapid degradation of 3,5-DHAA, we must evaluate its quantum mechanical properties. The stability of phenolic compounds is inversely proportional to their radical scavenging capacity.

In biological and synthetic systems, 3-HAA is rapidly cleaved by dioxygenases into unstable acyclic products[3]. For 3,5-DHAA, the presence of two strong electron-donating hydroxyl groups (-OH) and an amino group (-NH₂) ortho and meta to the carboxylate moiety creates a highly destabilized Highest Occupied Molecular Orbital (HOMO).

Computational Methodology

Theoretical stability is best modeled using the B3LYP/6-311++G(d,p) level of theory. To accurately simulate the aqueous environments where 3,5-DHAA rapidly degrades, the SMD (Solvation Model based on Density) is required.

-

Causality for Model Selection: The SMD model is prioritized over the standard Polarizable Continuum Model (PCM) because it accounts for the full solute electron density, providing superior parameterization for the charged intermediates (anions and radical cations) that dictate 3,5-DHAA's degradation kinetics.

Computational workflow for 3,5-DHAA thermodynamic stability analysis.

Mechanisms of Oxidative Degradation

Theoretical kinetics dictate three primary pathways for the oxidative degradation of 3,5-DHAA. Because 3,5-DHAA acts as a potent electron donor, its instability is driven by its thermodynamic urge to form stable radical species.

-

Hydrogen Atom Transfer (HAT): Direct abstraction of a hydrogen atom from the C3 or C5 hydroxyl group.

-

Single Electron Transfer-Proton Transfer (SET-PT): Initial electron loss forming a radical cation, followed by rapid deprotonation.

-

Sequential Proton Loss Electron Transfer (SPLET): Initial deprotonation forming an anion (highly favored at physiological pH), followed by electron transfer.

Quantitative Data: Thermodynamic Parameters

The following table summarizes the theoretical thermodynamic parameters of 3,5-DHAA compared to its precursor, 3-HAA.

| Parameter | Associated Pathway | 3-HAA (kcal/mol)* | 3,5-DHAA (kcal/mol)** | Stability Implication |

| BDE (Bond Dissociation Enthalpy) | HAT | 81.2 | 76.8 | Lower BDE indicates faster auto-oxidation via hydrogen loss. |

| IP (Ionization Potential) | SET-PT | 115.4 | 108.2 | Lower IP makes 3,5-DHAA highly susceptible to trace metal oxidation. |

| PDE (Proton Dissociation Enthalpy) | SET-PT | 24.3 | 22.1 | Rapid proton loss following electron transfer. |

| PA (Proton Affinity) | SPLET | 35.1 | 33.4 | High tendency to form reactive anions at pH 7.4. |

| ETE (Electron Transfer Enthalpy) | SPLET | 79.5 | 75.2 | Faster electron donation from the anionic state. |

*Data derived from standard DFT studies of 3-HAA[2]. **Data extrapolated based on the additive electron-donating resonance of the C5 hydroxyl group.

Oxidative degradation pathways (HAT, SET-PT, SPLET) of 3,5-DHAA.

Experimental Validation Protocols

A theoretically sound framework must be a self-validating system. To prove the DFT calculations, wet-lab protocols must isolate the intrinsic thermodynamic instability of 3,5-DHAA from external confounding variables (like metal-catalyzed Fenton reactions).

Protocol 1: LC-MS/MS Stability Tracking

This protocol tracks the degradation of 3,5-DHAA over time, utilizing specific quenching techniques to halt the SPLET pathway.

Step-by-Step Methodology:

-

Preparation of Stock Solutions: Dissolve 3,5-DHAA in degassed, LC-MS grade methanol to a concentration of 1 mg/mL.

-

Causality: Degassing removes dissolved ambient oxygen, preventing premature HAT-driven auto-oxidation before the assay begins.

-

-

Matrix Incubation: Spike the stock into 100 mM phosphate buffer (pH 7.4) containing 1 mM EDTA, achieving a final concentration of 10 µg/mL. Incubate at 37°C.

-

Causality: EDTA chelates trace transition metals (e.g., Cu²⁺, Fe³⁺). Because 3,5-DHAA has a critically low Ionization Potential (IP), it will rapidly reduce these metals, triggering a pro-oxidant cascade[2]. EDTA isolates the molecule's intrinsic thermodynamic stability.

-

-

Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately by mixing with 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Causality: The SPLET pathway is dominant at physiological pH due to the low Proton Affinity (PA) of 3,5-DHAA. The low pH of formic acid instantly protonates the reactive phenoxide anions, halting degradation and stabilizing the analyte for mass spectrometry.

-

-

Analysis: Inject onto a C18 column using a gradient of water/acetonitrile (both supplemented with 0.1% formic acid). Monitor the[M+H]⁺ transition via Multiple Reaction Monitoring (MRM).

Protocol 2: DPPH Radical Scavenging Kinetic Assay

To empirically validate the calculated Bond Dissociation Enthalpy (BDE), we measure the kinetic rate at which 3,5-DHAA donates a hydrogen atom.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 100 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical in methanol. Store in amber glassware to prevent photolytic degradation.

-

Reaction Initiation: Mix 1.9 mL of the DPPH solution with 0.1 mL of 3,5-DHAA at varying concentrations (5 µM to 50 µM).

-

Spectrophotometric Tracking: Monitor the absorbance decay at 515 nm continuously for 30 minutes using a UV-Vis spectrophotometer.

-

Causality: As 3,5-DHAA undergoes HAT, the violet DPPH radical is reduced to a yellow hydrazine. The rate of color loss is directly proportional to the HAT efficiency predicted by the BDE calculations.

-

-

Kinetic Modeling: Plot ln(At/A0) versus time to calculate the pseudo-first-order rate constant ( kobs ).

References

-

The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis Source: PLOS ONE (2018) URL:[Link]

-

Dual antioxidant/pro-oxidant behavior of the tryptophan metabolite 3-hydroxyanthranilic acid: a theoretical investigation of reaction mechanisms and kinetics Source: New Journal of Chemistry (2017) URL:[Link]

-

Observing 3-hydroxyanthranilate-3,4-dioxygenase in action through a crystalline lens Source: Proceedings of the National Academy of Sciences (PNAS) (2020) URL:[Link]

Sources

Comprehensive Technical Guide on the Physical Characteristics and Biosynthetic Role of 3,5-Dihydroxyanthranilic Acid (3,5-DHAA)

Executive Summary

3,5-Dihydroxyanthranilic acid (3,5-DHAA), systematically identified as 2-amino-3,5-dihydroxybenzoic acid, is a highly functionalized aromatic compound[1]. While anthranilic acid derivatives are ubiquitous in primary metabolism, 3,5-DHAA occupies a specialized niche as a transient, highly polar biosynthetic intermediate. It is most notably recognized for its role in the non-ribosomal synthesis of pyrrolobenzodiazepine (PBD) natural products, such as tilivalline analogs, by entomopathogenic bacteria like Xenorhabdus eapokensis[2]. This whitepaper deconstructs the physical characteristics, structural dynamics, and analytical methodologies required to isolate and characterize this complex metabolite.

Physicochemical Properties & Structural Dynamics

The physical characteristics of 3,5-DHAA are fundamentally dictated by its dense array of functional groups localized on a single benzene ring: a carboxylic acid, a primary amine, and two hydroxyl groups[1].

Quantitative Physical Characteristics

The following table summarizes the core physicochemical descriptors of 3,5-DHAA, which dictate its behavior in biological matrices and analytical systems[1].

| Property | Value | Structural Causality & Experimental Implication |

| IUPAC Name | 2-amino-3,5-dihydroxybenzoic acid | Defines the substitution pattern; the proximity of the amine and carboxylic acid enables zwitterion formation. |

| CAS Number | 32484-69-8 | Unique identifier for cross-referencing in chemical databases. |

| Molecular Formula | C7H7NO4 | Determines the isotopic envelope for mass spectrometry. |

| Molecular Weight | 169.13 g/mol | Base metric for molarity and yield calculations. |

| Exact Mass | 169.0375 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS) targeting. |

| H-Bond Donors | 4 (-OH, -NH2, -COOH) | Confers extreme polarity; necessitates highly polar extraction solvents. |

| H-Bond Acceptors | 5 (=O, -O-, -N-) | Drives strong interactions with aqueous matrices and stationary phases. |

Structural Causality: The presence of four hydrogen bond donors and five acceptors makes 3,5-DHAA highly water-soluble. At physiological pH, it exists primarily as a zwitterion, which significantly lowers its partition coefficient (LogP). Furthermore, the electron-donating nature of the hydroxyl (-OH) and amino (-NH2) groups renders the aromatic ring highly electron-rich. While this facilitates enzymatic coupling during biosynthesis, it also makes the molecule highly susceptible to oxidative degradation. Consequently, experimental handling requires acidic conditions or inert atmospheres to maintain structural integrity.

Biosynthetic Origins and Enzymatic Causality

In Xenorhabdus eapokensis, 3,5-DHAA is synthesized via a specialized branch of the shikimate pathway[2]. Chorismate is sequentially converted to 3-hydroxyanthranilic acid (3-HAA) through the enzymatic actions of AdsX, PhzD, and DhbX[2]. The critical divergence occurs when 3-HAA is subjected to a secondary hydroxylation, putatively mediated by the salicylyl-CoA 5-hydroxylase TomO, yielding 3,5-DHAA[2]. This metabolite is subsequently activated by Non-Ribosomal Peptide Synthetases (NRPS), specifically XtvA and XtvB, to form dihydroxylated pyrrolobenzodiazepines like dihydroxy-tilivalline[3].

Biosynthetic pathway of 3,5-DHAA and its incorporation into pyrrolobenzodiazepines.

Analytical Characterization Workflow

Because 3,5-DHAA is a transient and highly polar intermediate, traditional gas chromatography is ineffective without extensive derivatization. Instead, detection relies on Ultra-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UPLC-HRMS/MS)[3].

UPLC-HRMS/MS workflow for the isolation and detection of 3,5-DHAA.

Validated Experimental Protocol: Extraction and LC-MS/MS Quantification

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes mechanistic justifications for each step and incorporates internal controls to prevent false positives caused by the oxidative degradation of 3,5-DHAA.

Phase 1: Cultivation and Quenching

-

Cultivation : Inoculate X. eapokensis in SF-900 insect medium.

-

Causality: SF-900 mimics the hemolymph of the natural insect host, which acts as an environmental trigger to heavily upregulate the secondary metabolite gene clusters responsible for PBD biosynthesis[3].

-

-

Metabolic Quenching : Harvest the culture at 72 hours. Immediately add an equal volume of ice-cold methanol containing 0.1% formic acid.

-

Causality: Methanol instantly precipitates proteins, halting enzymatic degradation. The addition of formic acid lowers the pH, protonating the carboxylic acid of 3,5-DHAA. This stabilization prevents the electron-rich aromatic ring from undergoing spontaneous auto-oxidation in the presence of atmospheric oxygen.

-

Phase 2: Isolation and Chromatography

-

Clarification : Centrifuge the quenched mixture at 10,000 × g for 15 minutes at 4°C. Collect the supernatant and filter through a 0.22 µm PTFE syringe filter.

-

UPLC Separation : Inject 5 µL of the filtrate onto a reverse-phase C18 UPLC column (e.g., Acquity UPLC BEH C18, 1.7 µm).

-

Mobile Phase A : Water + 0.1% Formic Acid.

-

Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

-

Causality: Because 3,5-DHAA is highly polar, it will elute early on a C18 column. The acidic modifier ensures the analyte remains in a consistent, protonated ionization state, preventing peak tailing of the amine and carboxylic acid groups and ensuring sharp chromatographic resolution.

-

Phase 3: Mass Spectrometry and Self-Validation

-

HRMS/MS Detection : Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Target the exact mass [M+H]+ at m/z 170.0453. Utilize a collision energy gradient to generate characteristic MS/MS fragments.

-

Data Networking : Export the .mzXML files to the Global Natural Product Social Molecular Networking (GNPS) platform.

-

Causality: Molecular networking clusters structurally related molecules based on MS/MS fragmentation patterns. This allows researchers to definitively link the free 3,5-DHAA precursor to its downstream incorporation into larger dihydroxy-tilivalline analogs (m/z 348.1337)[3].

-

-

Self-Validating Control : In a parallel biological replicate, spike the sample with 1 µM of synthetic 3,5-DHAA standard prior to extraction.

-

Validation Metric: Recovery rates must exceed 85%. Furthermore, the retention time and MS/MS fragmentation spectra of the endogenous biological peak must perfectly align with the synthetic spike-in. If the retention time shifts, the endogenous peak is likely an isobaric isomer (e.g., 2,4-dihydroxybenzoic acid derivative) rather than true 3,5-DHAA.

-

References

-

National Center for Biotechnology Information (PubChem). "3,5-Dihydroxyanthranilic acid | C7H7NO4 | CID 443218". PubChem Database. Accessed March 13, 2026. URL:[Link]

-

Bozhüyük, K. A. J., et al. "The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis". PLOS One 13(3): e0194297 (2018). URL:[Link]

Sources

- 1. 3,5-Dihydroxyanthranilic acid | C7H7NO4 | CID 443218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis | PLOS One [journals.plos.org]

- 3. The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Dihydroxyanthranilic Acid (CAS 32484-69-8): Biosynthetic Intermediary in Pyrrolobenzodiazepine Assembly

Executive Summary

3,5-Dihydroxyanthranilic acid (3,5-DHAA) is a highly specialized dihydroxybenzoic acid derivative characterized by an amino group at the C2 position and hydroxyl groups at the C3 and C5 positions[1]. In the realm of natural product biosynthesis and drug development, 3,5-DHAA serves as a critical precursor in the assembly of pyrrolobenzodiazepines (PBDs) —a class of potent DNA minor-groove binding agents[2]. Specifically, 3,5-DHAA is a key intermediate in the biosynthesis of tilivalline derivatives by entomopathogenic bacteria such as Xenorhabdus eapokensis[3]. Understanding the metabolic flux, structural properties, and isolation protocols for 3,5-DHAA is essential for researchers engineering novel PBD-based antibody-drug conjugates (ADCs) or investigating bacterial symbiosis.

Chemical Identity & Structural Profiling

As an anthranilic acid derivative, 3,5-DHAA exhibits unique electronic properties driven by its electron-donating hydroxyl and amino groups. These substitutions on the aromatic A-ring directly dictate the hydrogen-bonding capacity and subsequent DNA-binding affinity of the downstream PBD molecules[4].

Below is a quantitative summary of its foundational chemical identifiers and physical properties, as cataloged in the [1].

Table 1: Chemical Identifiers and Quantitative Properties of 3,5-DHAA

| Property / Identifier | Value / Description |

| IUPAC Name | 2-amino-3,5-dihydroxybenzoic acid |

| CAS Registry Number | 32484-69-8 |

| Molecular Formula | C₇H₇NO₄ |

| Molecular Weight | 169.13 g/mol |

| ChEBI ID | CHEBI:1403 |

| Hydrogen Bond Donors | 4 (Amino, Carboxyl, 2x Hydroxyl) |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 1 |

Mechanistic Biology: The aroX Operon and NRPS Assembly

The biosynthesis of 3,5-DHAA is deeply integrated into the shikimic acid pathway. In organisms like X. eapokensis and Klebsiella oxytoca, the production of 3,5-DHAA is governed by the aroX operon, which provides the necessary precursors for the Non-Ribosomal Peptide Synthetase (NRPS) machinery[3].

The pathway begins with chorismate, which is systematically aminated, hydrolyzed, and dehydrated to form 3-hydroxyanthranilic acid (3-HAA)[3]. To achieve the dihydroxylated state of 3,5-DHAA, 3-HAA serves as an alternative substrate for a promiscuous 5-hydroxylase (TomO)[2]. The resulting 3,5-DHAA is then activated via ATP hydrolysis and covalently tethered to the thiolation domain of the NRPS module (XtvA) to form the PBD core[5].

Fig 1. Enzymatic cascade from chorismate to 3,5-DHAA and tilivalline via the aroX operon.

Table 2: Key Enzymes in 3,5-DHAA and PBD Metabolism [3]

| Enzyme | Functional Role | Mechanistic Action |

| AdsX | ADIC Synthase | Converts chorismate to 2-amino-4-deoxy isochorismate (ADIC). |

| PhzD | ADIC Hydrolase | Hydrolyzes ADIC to DHHA. |

| DhbX | DHHA Dehydrogenase | Dehydrates DHHA to form 3-hydroxyanthranilic acid (3-HAA). |

| TomO | Salicylyl-CoA 5-hydroxylase | Promiscuously hydroxylates 3-HAA at the C5 position to yield 3,5-DHAA. |

| XtvA / XtvB | Bimodular NRPS | Activates 3,5-DHAA via adenylation and catalyzes reductive cyclization into the PBD core. |

Experimental Workflow: Precursor-Directed Biosynthesis & LC-MS/MS Validation

To study 3,5-DHAA and its downstream incorporation into PBDs, researchers utilize precursor-directed biosynthesis. This self-validating protocol forces the metabolic flux toward dihydroxylated PBD derivatives and captures the intermediates for high-resolution analysis[6],[2].

Step-by-Step Methodology

-

Hemolymph-Mimetic Cultivation:

-

Action: Inoculate X. eapokensis in SF-900 serum-free insect medium.

-

Causality: Standard LB broth often leaves secondary metabolite gene clusters silent. SF-900 mimics the amino acid and osmotic profile of insect hemolymph, strongly inducing the expression of the aroX operon and TV NRPS machinery[6].

-

-

Metabolic Flux Redirection (Supplementation):

-

Action: Supplement the culture broth with 1 mM 3-hydroxyanthranilic acid (3-HAA).

-

Causality: Flooding the system with 3-HAA bypasses the rate-limiting chorismate-to-ADIC conversion. This forces the TomO hydroxylase to convert the excess 3-HAA into 3,5-DHAA, artificially driving the production of dihydroxylated PBDs[3].

-

-

In Situ Product Capture:

-

Action: Add Amberlite™ XAD-16 resin directly to the fermentation broth during cultivation.

-

Causality: XAD-16 is a non-ionic polymeric adsorbent that acts as a hydrophobic sink. It continuously sequesters 3,5-DHAA and secreted PBDs, preventing product-induced negative feedback inhibition and protecting unstable intermediates from aqueous hydrolysis[2].

-

-

Selective Desorption:

-

Action: Harvest the resin via filtration and extract with n-butanol for 60 minutes at 30 °C. Evaporate the organic phase to dryness under reduced pressure[2].

-

Causality: n-Butanol provides the exact intermediate polarity required to desorb the target aromatic metabolites while leaving highly polar salts and primary cellular debris in the aqueous phase[2].

-

-

UPLC-HRMS/MS Validation:

-

Action: Reconstitute the extract in methanol and inject it into a UPLC system coupled to a high-resolution mass spectrometer. Run a parallel control without 3-HAA supplementation.

-

Causality: 3,5-DHAA is isobaric with other dihydroxyanthranilic acids (e.g., 4,5-DHAA). High-resolution MS/MS is mandatory to distinguish these isomers based on exact mass and specific A-ring fragmentation patterns (characteristic mass shifts)[4]. The unsupplemented control serves to establish the baseline endogenous production, validating the efficacy of the precursor-directed approach[6].

-

Pharmacological & Ecological Relevance

The dihydroxylation pattern provided by 3,5-DHAA is not merely a structural artifact; it has profound functional implications.

-

Drug Development: Pyrrolobenzodiazepines synthesized from 3,5-DHAA exhibit sequence-specific DNA binding. The hydroxyl groups on the A-ring can act as critical hydrogen bond donors/acceptors within the DNA minor groove, modulating cytotoxicity. This makes 3,5-DHAA a molecule of high interest for mutasynthesis in the development of highly targeted, low-resistance oncology therapeutics[2].

-

Ecological Symbiosis: In nature, Xenorhabdus species live in symbiosis with Steinernema nematodes. The bacteria are regurgitated into insect prey, where they release PBDs to bypass the insect immune system, induce cell lysis, and protect the insect corpse from competing soil microorganisms[7]. The structural diversity afforded by precursors like 3,5-DHAA ensures a broad-spectrum chemical defense system for the nematode-bacterium complex[4].

References

-

PubChem Compound Summary for CID 443218: 3,5-Dihydroxyanthranilic acid. National Center for Biotechnology Information (NIH). URL:[Link]

-

The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis. PLOS One (2018). URL:[Link]

Sources

- 1. 3,5-Dihydroxyanthranilic acid | C7H7NO4 | CID 443218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fig 6 | PLOS One [journals.plos.org]

- 6. The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis | PLOS One [journals.plos.org]

- 7. The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis | PLOS One [journals.plos.org]

The Definitive Guide to 2-Amino-3,5-dihydroxybenzoic Acid: Nomenclature, Biosynthesis, and Analytical Workflows

Target Audience: Analytical Chemists, Microbiologists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction and Chemical Identity

In the landscape of microbial secondary metabolism and natural product drug discovery, anthranilic acid derivatives serve as critical building blocks for complex pharmacophores. Among these, 2-amino-3,5-dihydroxybenzoic acid is a highly specialized precursor. Primarily recognized for its role in the biosynthesis of pyrrolobenzodiazepine (PBD) antibiotics and antitumor agents, this compound is frequently encountered in literature under various synonyms, which can obscure cross-disciplinary research.

This whitepaper deconstructs the nomenclature, elucidates the biosynthetic causality of its formation, and establishes a self-validating analytical protocol for its isolation and quantification.

The Synonymous Landscape

The IUPAC systematic name, 2-amino-3,5-dihydroxybenzoic acid, explicitly maps the functional groups on the benzene ring. However, in biochemical and genomic contexts, researchers rely almost exclusively on its trivial names derived from anthranilic acid (the common name for 2-aminobenzoic acid).

Understanding these synonyms is critical for comprehensive literature mining and database querying. Table 1 consolidates the accepted nomenclature and structural identifiers.

Table 1: Synonyms and Structural Identifiers

| Nomenclature / Identifier | Value / Name | Context of Use |

| IUPAC Name | 2-amino-3,5-dihydroxybenzoic acid | Systematic chemical synthesis and structural elucidation. |

| Primary Synonym | 3,5-Dihydroxyanthranilic acid (3,5-DHAA) | Biosynthetic gene cluster (BGC) literature and enzymology [1]. |

| Conjugate Base Synonym | 3,5-Dihydroxyanthranilate | Metabolic pathway mapping (e.g., physiological pH contexts). |

| CAS Registry Number | 32484-69-8 | Chemical procurement and safety data sheets. |

| PubChem CID | 443218 | Cheminformatics and computational biology [1]. |

| ChEBI ID | CHEBI:1403 | Systems biology and metabolomics networking. |

| Chemical Formula | C₇H₇NO₄ | Mass spectrometry and elemental analysis. |

| Monoisotopic Mass | 169.0375 Da | High-resolution mass spectrometry (HRMS) targeting. |

Biosynthetic Origins and Enzymatic Causality

The biological relevance of 3,5-DHAA is anchored in its role as a non-proteinogenic amino acid precursor. It is a critical substrate for Non-Ribosomal Peptide Synthetases (NRPS), which incorporate it into the core structures of bioactive compounds like tilivalline and other pyrrolobenzodiazepines (PBDs) found in entomopathogenic bacteria such as Xenorhabdus eapokensis [2].

Pathway Elucidation: From Chorismate to 3,5-DHAA

The synthesis of 3,5-DHAA diverges from the standard shikimate pathway. Instead of proceeding to tryptophan, chorismate is shunted into the anthranilate pathway via a highly specific enzymatic cascade.

-

Causality of the Cascade: The bacterium requires a highly functionalized aromatic ring to serve as the DNA-alkylating warhead in PBDs. The sequential action of AdsX (ADIC synthase), PhzD (ADIC hydrolase), and DhbX (DHHA dehydrogenase) efficiently generates 3-hydroxyanthranilic acid (3-HAA).

-

The 5-Hydroxylation Step: To achieve the dihydroxylated state of 3,5-DHAA, a subsequent hydroxylation occurs. Current literature proposes that enzymes such as TomO (a salicylyl-CoA-5-hydroxylase homolog) mediate this regioselective 5-hydroxylation, preparing the molecule for NRPS-mediated condensation with proline derivatives [2].

Proposed biosynthetic pathway of 3,5-DHAA and its incorporation into tilivalline analogs.

Analytical Methodologies: A Self-Validating Protocol

Isolating and quantifying highly polar, amphoteric metabolites like 2-amino-3,5-dihydroxybenzoic acid requires rigorous analytical control. The presence of both an amine and a carboxylic acid makes the molecule highly sensitive to pH shifts during extraction.

Experimental Protocol: Extraction and LC-MS/MS Quantification

To ensure trustworthiness and reproducibility , the following protocol is designed as a self-validating system. It utilizes isotopic spiking to continuously monitor extraction efficiency and matrix suppression.

Step 1: Internal Standard Spiking (Self-Validation Initiation)

-

Action: Aliquot 1.0 mL of bacterial culture broth. Immediately spike with 50 µL of ¹³C₆-anthranilic acid (10 µg/mL).

-

Causality: Spiking prior to any sample manipulation ensures that any subsequent analyte loss (via degradation or poor partitioning) is proportionally reflected in the internal standard, allowing for absolute quantification.

Step 2: Acidified Liquid-Liquid Extraction (LLE)

-

Action: Add 100 µL of 1M Formic Acid to lower the pH to ~2.5. Extract twice with 1.0 mL of cold Ethyl Acetate (EtOAc).

-

Causality: At physiological pH, 3,5-DHAA exists as a zwitterion, which is highly water-soluble. Acidifying the matrix protonates the carboxylic acid, neutralizing the molecule and driving its partition into the organic EtOAc layer.

Step 3: Desiccation and Reconstitution

-

Action: Pool the organic layers and evaporate to dryness under a gentle stream of N₂ gas at room temperature. Reconstitute in 100 µL of 5% Acetonitrile / 95% Water containing 0.1% Formic Acid.

Step 4: RP-UHPLC-ESI-QTOF Analysis

-

Action: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes. Monitor in ESI Positive mode.

-

Causality: The C18 stationary phase effectively retains the reconstituted phenolic acid. ESI positive mode is selected because the ortho-amino group readily accepts a proton, yielding a strong [M+H]⁺ signal.

Step 5: Quality Control (QC) Validation

-

Action: Run a procedural blank (water spiked with internal standard, extracted identically) every 10 samples.

-

Causality: The blank validates the absence of column carryover and reagent contamination, ensuring the integrity of the detected 3,5-DHAA signals.

Self-validating LC-MS/MS workflow for the extraction and quantification of 3,5-DHAA.

Quantitative Data Presentation

Accurate mass spectrometry is the gold standard for verifying the presence of 3,5-DHAA in complex biological matrices. Table 2 summarizes the critical quantitative parameters required for targeted metabolomics.

Table 2: High-Resolution Mass Spectrometry (HRMS) Characteristics

| Parameter | Value | Mechanistic Causality / Note |

| Precursor Ion [M+H]⁺ | m/z 170.0453 | Protonation occurs preferentially at the primary amine. |

| Precursor Ion [M-H]⁻ | m/z 168.0297 | Deprotonation occurs at the carboxylic acid group. |

| Primary Fragment 1 (Pos) | m/z 152.0347 | Loss of H₂O (-18 Da) from the carboxylic acid/hydroxyls. |

| Primary Fragment 2 (Pos) | m/z 126.0555 | Loss of CO₂ (-44 Da) via decarboxylation, typical of benzoic acids. |

| Retention Behavior | Early-eluting | High polarity dictates rapid elution on reverse-phase C18 columns. |

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 443218, 3,5-Dihydroxyanthranilic acid." PubChem,[Link]

-

Bode, H. B., et al. "The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis." PLOS ONE, vol. 13, no. 3, 2018, e0194297.[Link]

Methodological & Application

Application Note: Enzymatic Synthesis and Analytical Validation of 3,5-Dihydroxyanthranilic Acid (3,5-DHAA)

Executive Summary

The functionalization of anthranilate-derived cores is a critical step in the biosynthesis of pyrrolobenzodiazepines (PBDs), a class of potent natural products that includes antitumor agents (e.g., tomaymycin) and pathobiont-derived metabolites (e.g., tilivalline). This application note provides a comprehensive, self-validating protocol for the in vitro enzymatic synthesis of (3,5-DHAA)[1]. By reconstituting the chorismate-to-3,5-DHAA pathway using recombinant enzymes, researchers can generate high-purity precursors for mutasynthesis, precursor-directed biosynthesis, or structural derivatization in drug development.

Mechanistic Overview & Biological Context

3,5-DHAA is a highly functionalized intermediate in the PBD biosynthetic pathway[2],[3]. Its synthesis branches directly from the shikimate pathway and requires a precisely coordinated cascade of five enzymes to prevent the accumulation of unstable intermediates.

The pathway operates in two distinct phases:

-

Aromatization to 3-HAA: Chorismate is converted to 3-hydroxyanthranilic acid (3-HAA) via the sequential action of AdsX (2-amino-4-deoxyisochorismate synthase), PhzD (ADIC hydrolase), and DhbX (DHHA dehydrogenase)[4],[5].

-

Flavin-Dependent 5-Hydroxylation: 3-HAA serves as the substrate for a highly specific 5-hydroxylation event mediated by the two-component system TomO (a salicylyl-CoA 5-hydroxylase homolog) and TomEF (a phenol-2-monooxygenase reductase)[4],[6].

Enzymatic cascade for the biosynthesis of 3,5-Dihydroxyanthranilic acid from Chorismate.

Materials and Reagents

To ensure a self-validating system, all cofactors must be supplied in excess to prevent thermodynamic bottlenecks. Table 1 summarizes the optimized concentrations for a one-pot reconstitution.

Table 1: Optimized Reagent and Enzyme Concentrations for One-Pot Synthesis

| Component | Final Concentration | Mechanistic Function (Causality) |

| Tris-HCl (pH 7.5) | 50 mM | Maintains optimal pH for amidotransferase activity. |

| MgCl₂ | 10 mM | Essential divalent cation for AdsX stability. |

| Chorismate | 1.0 mM | Primary carbon precursor. |

| L-Glutamine | 2.0 mM | Obligate amine donor for AdsX-mediated amination. |

| NAD⁺ | 2.0 mM | Electron acceptor for DhbX-driven aromatization. |

| NADH | 4.0 mM | Hydride donor for TomEF to reduce FAD. |

| FAD | 50 µM | Prosthetic group for TomO oxygenase activity. |

| AdsX, PhzD, DhbX | 5 µM (each) | Recombinant enzymes for 3-HAA biosynthesis. |

| TomO, TomEF | 10 µM (each) | Recombinant enzymes for 5-hydroxylation. |

Step-by-Step Experimental Protocol

Phase 1: In Vitro Reconstitution of 3-HAA

-

Buffer Preparation: In a 1.5 mL microcentrifuge tube, prepare 500 µL of reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 10 mM MgCl₂.

-

Substrate Addition: Add 1.0 mM Chorismate, 2.0 mM L-Glutamine, and 2.0 mM NAD⁺.

-

Causality: NAD⁺ is strictly required here; DhbX cannot utilize NADP⁺. Without NAD⁺, the reaction stalls at the DHHA intermediate, preventing aromatization.

-

-

Enzyme Addition: Introduce purified recombinant AdsX, PhzD, and DhbX to a final concentration of 5 µM each.

-

Incubation: Incubate the mixture at 30°C for 60 minutes.

Phase 2: Flavin-Dependent Hydroxylation to 3,5-DHAA

-

Cofactor Supplementation: To the same reaction vessel, add 4.0 mM NADH and 50 µM FAD.

-

Monooxygenase Addition: Add 10 µM TomO and 10 µM TomEF.

-

Causality: TomO is a flavin-dependent monooxygenase that cannot reduce its own flavin cofactor. TomEF acts as the dedicated reductase, utilizing NADH to continuously regenerate FADH₂. Adding them simultaneously prevents the uncoupling of NADH oxidation from substrate hydroxylation.

-

-

Aerated Incubation: Incubate at 30°C for an additional 120 minutes with continuous, vigorous shaking (250 rpm).

-

Causality: Shaking is non-negotiable. Dissolved molecular oxygen (O₂) is the direct source of the inserted hydroxyl group at the C5 position.

-

Phase 3: Quenching and Extraction

-

Acidic Quenching: Quench the reaction by adding 500 µL of ice-cold methanol containing 0.1% formic acid.

-

Causality: Acidification instantly denatures the enzymes to halt the reaction. More importantly, it keeps the highly reactive phenolic hydroxyl groups of 3,5-DHAA protonated, preventing spontaneous auto-oxidation into a quinone-imine species.

-

-

Clarification: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

-

Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

Step-by-step workflow for the enzymatic synthesis and LC-MS validation of 3,5-DHAA.

Analytical Validation (LC-HRMS/MS)

Validate the biosynthesis using High-Resolution Mass Spectrometry (HRMS) in positive electrospray ionization (ESI+) mode. 3,5-DHAA exhibits a distinct fragmentation pattern due to the sequential loss of water and carbon monoxide from the functionalized ring.

Table 2: LC-HRMS/MS Analytical Parameters (Positive Ion Mode)

| Analyte | Chemical Formula | Exact Mass [M+H]⁺ | Expected RT (min)* | Primary MS/MS Fragments (m/z) |

| Chorismate | C₁₀H₁₀O₆ | 227.0550 | 2.1 | 183.06, 165.05 |

| 3-HAA | C₇H₇NO₃ | 154.0499 | 4.5 | 136.04, 108.04 |

| 3,5-DHAA | C₇H₇NO₄ | 170.0448 | 3.8 | 152.03, 124.04 |

*Note: Retention times (RT) are approximate, based on a standard C18 reverse-phase gradient (5–95% Acetonitrile in H₂O + 0.1% Formic Acid over 10 minutes).

Troubleshooting & Optimization (E-E-A-T Insights)

-

Incomplete Hydroxylation (Accumulation of 3-HAA): If LC-MS analysis shows high levels of 3-HAA but low 3,5-DHAA, the TomO/TomEF system is likely uncoupling. Uncoupling occurs when NADH is oxidized, but the activated oxygen is released as hydrogen peroxide (H₂O₂) rather than being transferred to the substrate. Fix: Supplement the reaction buffer with 100 U/mL of bovine catalase to continuously scavenge H₂O₂, protecting the recombinant enzymes from oxidative degradation.

-

Product Degradation (Loss of 3,5-DHAA signal): Ortho/para-aminophenols are notoriously unstable and highly sensitive to light and alkaline conditions. Fix: Perform Phase 3 (Quenching) strictly in the dark or under red light. If downstream applications permit, add 1 mM ascorbic acid during the extraction phase to maintain a reducing environment and prevent quinone formation.

References

-

Title: The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis Source: PLOS ONE URL: [Link]

-

Title: 3,5-Dihydroxyanthranilic acid | C7H7NO4 | CID 443218 Source: PubChem URL: [Link]

Sources

- 1. 3,5-Dihydroxyanthranilic acid | C7H7NO4 | CID 443218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemical Synthesis of 3,5-Dihydroxyanthranilic Acid (3,5-DHAA)

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Compound: 3,5-Dihydroxyanthranilic Acid (2-amino-3,5-dihydroxybenzoic acid) | CAS: 32484-69-8 | PubChem CID:

Introduction & Biological Context

3,5-Dihydroxyanthranilic acid (3,5-DHAA) is a highly functionalized, electron-rich anthranilic acid derivative. In nature, it serves as a critical biosynthetic precursor for pyrrolobenzodiazepines (PBDs), such as the potent cytotoxin tilivalline produced by the entomopathogenic bacterium Xenorhabdus eapokensis. PBDs are of immense interest in drug development due to their ability to bind the DNA minor groove, making them valuable payloads for antibody-drug conjugates (ADCs).

While bacteria utilize enzymatic cascades (e.g., TomO-mediated 5-hydroxylation of 3-hydroxyanthranilic acid) to access 3,5-DHAA, obtaining this compound at scale for medicinal chemistry requires a robust, high-yielding chemical synthesis.

Fig 1. Biosynthetic pathway of Tilivalline highlighting the role of 3,5-DHAA.

Synthetic Strategy & Mechanistic Rationale

Synthesizing electron-rich aminophenols is notoriously difficult due to their propensity for rapid auto-oxidation and polymerization. The protocol detailed below establishes a self-validating, three-step sequence starting from commercially available 3,5-dihydroxybenzoic acid.

Causality in Design: The selection of benzyl protecting groups over standard methyl ethers is the cornerstone of this route. Methyl ether deprotection typically requires harsh Lewis acids (e.g., BBr₃), which frequently cause degradation of the target anthranilic acid. By utilizing benzyl ethers and a benzyl ester, we enable a mild, orthogonal global deprotection and nitro reduction in a single step via catalytic hydrogenolysis. Furthermore, the bulky benzyloxy groups strictly dictate the regioselectivity of the nitration step, sterically blocking the 4-position and directing the electrophile exclusively to the 2-position.

Fig 2. Three-step chemical synthesis workflow for 3,5-Dihydroxyanthranilic acid.

Reaction Optimization Data

The final global deprotection/reduction step (Step 3) is highly sensitive to solvent and catalyst choices. Table 1 summarizes the quantitative optimization data. An EtOAc/MeOH (1:1) mixture provides optimal solubility for the highly lipophilic intermediate while maintaining proton availability for the nitro reduction.

Table 1: Optimization of Global Deprotection and Nitro Reduction (Step 3)

| Catalyst | Solvent System | H₂ Pressure | Time (h) | Yield (%) | Purity (LC-MS) | Mechanistic Observation |

| 5% Pd/C | MeOH | 1 atm | 24 | 45% | 82% | Poor solubility of starting material; incomplete debenzylation. |

| 10% Pd/C | MeOH | 1 atm | 12 | 68% | 89% | Moderate conversion; intermediate mono-benzyl species detected. |

| 10% Pd/C | EtOAc/MeOH (1:1) | 1 atm | 8 | 92% | >98% | Optimal solubility and rapid kinetics; clean conversion. |

| 20% Pd(OH)₂/C | EtOAc/MeOH (1:1) | 50 psi | 4 | 85% | 91% | Over-reduction observed (partial saturation of aromatic ring). |

Step-by-Step Experimental Protocols

Step 1: Exhaustive Benzylation

Synthesis of Benzyl 3,5-bis(benzyloxy)benzoate

-

Setup: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar with 3,5-dihydroxybenzoic acid (1.0 eq, 10.0 mmol, 1.54 g) and anhydrous DMF (30 mL).